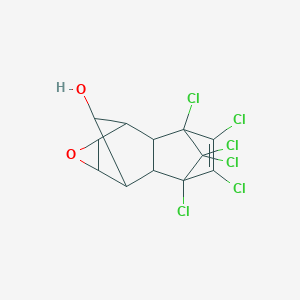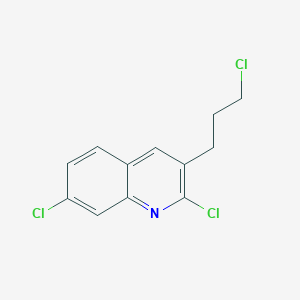
Cspd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cspd, also known as Copper Sulfide (CuS) nanoparticles, have gained significant attention in the field of nanotechnology due to their unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications.
作用机制
The mechanism of action of Cspd depends on its size, shape, and surface properties. The small size of Cspd nanoparticles allows them to penetrate the cell membrane and interact with cellular components, leading to various biological effects. The surface properties of Cspd nanoparticles play an essential role in determining their toxicity and biocompatibility.
生化和生理效应
Cspd nanoparticles have been shown to induce oxidative stress and inflammation in cells. They can also affect the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The toxicity of Cspd nanoparticles depends on their size, shape, and surface properties.
实验室实验的优点和局限性
Cspd nanoparticles have several advantages for lab experiments, including their small size, high surface area, and unique optical and magnetic properties. However, the toxicity of Cspd nanoparticles can be a limitation for their use in lab experiments. It is essential to use appropriate safety measures while handling Cspd nanoparticles.
未来方向
There are several future directions for the use of Cspd nanoparticles in scientific research and industrial applications. One direction is the development of Cspd-based sensors for the detection of various biomolecules and environmental pollutants. Another direction is the use of Cspd nanoparticles for targeted drug delivery in cancer therapy. Further studies are needed to understand the toxicity and biocompatibility of Cspd nanoparticles and to develop safe and effective methods for their use in various applications.
Conclusion
In conclusion, Cspd nanoparticles have unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications. The mechanism of action and biochemical and physiological effects of Cspd nanoparticles depend on their size, shape, and surface properties. While Cspd nanoparticles have several advantages for lab experiments, their toxicity can be a limitation. Further studies are needed to explore the potential applications of Cspd nanoparticles and to develop safe and effective methods for their use.
合成方法
The synthesis of Cspd involves various methods, including chemical precipitation, hydrothermal synthesis, sol-gel synthesis, and thermal decomposition. Among these methods, the chemical precipitation method is the most commonly used method for synthesizing Cspd. In this method, copper sulfate and sodium sulfide are mixed in a solvent, and the reaction is allowed to proceed at a specific temperature and time. The resulting Cspd nanoparticles are then separated and purified.
科学研究应用
Cspd has been extensively studied for its potential applications in various fields, including biomedical, environmental, and energy-related applications. In the biomedical field, Cspd has been shown to have antibacterial and anticancer properties. In environmental applications, Cspd has been used for the removal of heavy metals from wastewater. In energy-related applications, Cspd has been studied for its potential use in solar cells and lithium-ion batteries.
属性
CAS 编号 |
142456-88-0 |
|---|---|
产品名称 |
Cspd |
分子式 |
C18H22ClO7P |
分子量 |
416.8 g/mol |
IUPAC 名称 |
[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22ClO7P/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22) |
InChI 键 |
QWXOJIDBSHLIFI-UHFFFAOYSA-N |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
规范 SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
同义词 |
3-(2'-(spiro-5-chloroadamantane))-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane 3-(4-methoxyspiro(1,2-dioxetane-3,2'-(5'-chloro)tricyclo(3.3.1.1(3,7))decan)-4-yl)phenyl phosphate disodium CSPD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



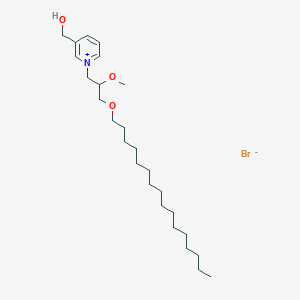
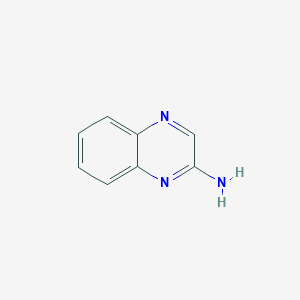
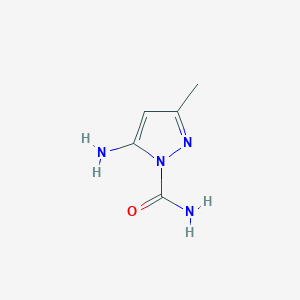
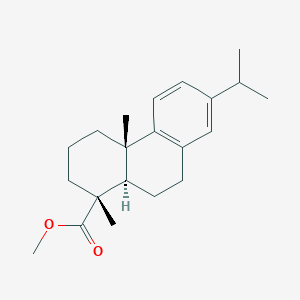
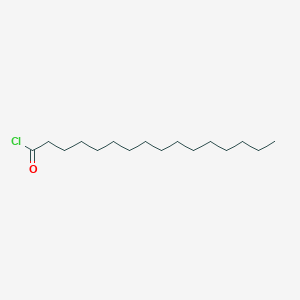
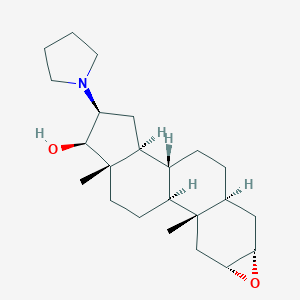
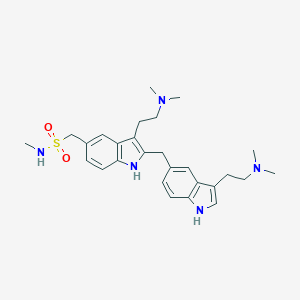
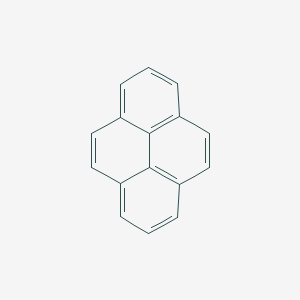
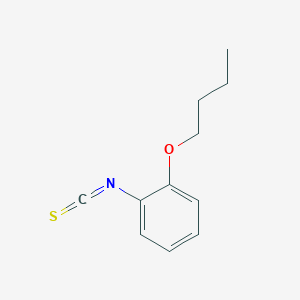
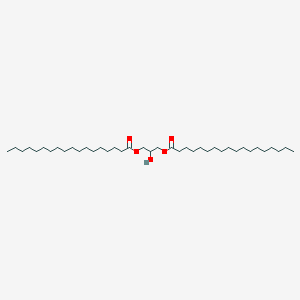
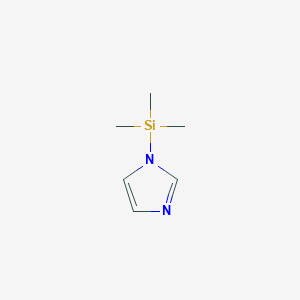
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
